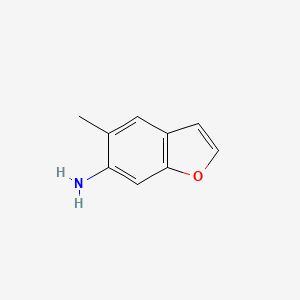

6-Amino-5-methylbenzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

5-methyl-1-benzofuran-6-amine |

InChI |

InChI=1S/C9H9NO/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5H,10H2,1H3 |

InChI Key |

BPPDURNNVKHOMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1N)OC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 6 Amino 5 Methylbenzofuran

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy orbital to a higher energy one. msu.edu The benzofuran (B130515) scaffold of 6-Amino-5-methylbenzofuran contains a π-electron system, which gives rise to characteristic π → π* transitions. The presence of the amino group (-NH₂) and the oxygen heteroatom introduces non-bonding electrons (n-electrons), allowing for n → π* transitions as well.

The amino group acts as a potent auxochrome, a group that, when attached to a chromophore (the light-absorbing part of the molecule), alters the wavelength and intensity of absorption. Specifically, the electron-donating amino group at position 6 is known to cause a significant bathochromic shift (a shift to longer wavelengths) in the absorption maxima of benzofuran derivatives. rsc.org This is attributed to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. nih.gov This reduction in the energy gap means that less energy (and thus longer wavelength light) is required to induce an electronic transition. msu.edu

Table 1: Predicted UV-Vis Absorption Data for 6-Amino-5-methylbenzofuran This table is predictive, based on the known effects of substituents on the benzofuran chromophore.

| Predicted λmax (nm) | Transition Type | Contributing Orbitals (Predicted) | Rationale |

|---|---|---|---|

| ~280-320 | π → π | HOMO → LUMO | Primary absorption band of the benzofuran system, shifted to a longer wavelength due to the +R effect of the -NH₂ group. |

| ~240-260 | π → π | Deeper π-orbital → LUMO | Secondary absorption band characteristic of the aromatic system. |

| >320 (weak) | n → π* | n(O, N) → LUMO | Transition involving non-bonding electrons from oxygen or nitrogen; typically of lower intensity and may be solvent-dependent. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. libretexts.org For 6-Amino-5-methylbenzofuran (C₉H₉NO), the exact molecular weight is 147.0684 g/mol . In a typical electron impact (EI) mass spectrum, a high-energy electron beam bombards the molecule, ejecting an electron to form a positively charged molecular ion (M⁺•). libretexts.org

The molecular ion peak for an amine is expected to have an odd m/z value, consistent with the nitrogen rule. libretexts.org The molecular ion of 6-Amino-5-methylbenzofuran would therefore appear at m/z 147. This ion is energetically unstable and subsequently breaks down into smaller, characteristic fragment ions. libretexts.org The fragmentation pattern is predictable based on the stability of the resulting ions and neutral fragments.

Key fragmentation pathways for 6-Amino-5-methylbenzofuran would likely include:

Loss of a hydrogen radical (H•): Cleavage of a C-H or N-H bond, leading to a fragment ion at m/z 146.

Loss of a methyl radical (•CH₃): Alpha-cleavage relative to the aromatic ring is common, resulting in the loss of the methyl group to give a stable ion at m/z 132.

Loss of carbon monoxide (CO): A characteristic fragmentation of furan (B31954) rings involves the expulsion of a neutral CO molecule, which would lead to a fragment at m/z 119.

These fragmentation pathways provide a structural fingerprint of the molecule. raco.catnih.gov

Table 2: Predicted Mass Spectrometry Fragmentation Data for 6-Amino-5-methylbenzofuran

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 147 | [C₉H₉NO]⁺• (Molecular Ion) | - |

| 146 | [C₉H₈NO]⁺ | H• |

| 132 | [C₈H₆NO]⁺ | •CH₃ |

| 119 | [C₈H₉N]⁺• | CO |

| 118 | [C₈H₈N]⁺ | CO + H• |

Correlation of Experimental Spectroscopic Data with Theoretical Predictions

In modern chemical analysis, a powerful synergy exists between experimental measurements and theoretical computations. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are routinely employed to predict spectroscopic properties with a high degree of accuracy. researchgate.net For benzofuran derivatives, methods like B3LYP and CAM-B3LYP combined with basis sets such as 6-311++G(d,p) have proven to be very effective. nih.govrsc.orgnih.gov

These computational methods can:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule, calculating bond lengths and angles. rsc.org

Predict Electronic Spectra: Time-Dependent DFT (TD-DFT) calculations can predict the UV-Vis absorption wavelengths (λmax), oscillator strengths (a measure of transition probability), and the nature of the electronic transitions (e.g., HOMO→LUMO). tandfonline.com Numerous studies on related benzofurans show a high correlation between TD-DFT results and experimental spectra. semanticscholar.orgdntb.gov.ua

Analyze Molecular Orbitals: DFT calculates the energies and shapes of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key parameter that correlates directly with the electronic absorption energy observed in UV-Vis spectroscopy. tandfonline.com

While experimental spectra for 6-Amino-5-methylbenzofuran are not widely published, the extensive body of literature on analogous compounds demonstrates that theoretical predictions provide a reliable framework for understanding its spectroscopic behavior. researchgate.netresearchgate.net The consistent agreement between calculated and measured data for a wide range of benzofuran derivatives gives researchers high confidence in using computational models to interpret and even predict the outcomes of spectroscopic experiments. semanticscholar.orgnih.gov

Table 3: Common Computational Methods for Spectroscopic Prediction of Benzofuran Derivatives

| Computational Task | Common Method | Typical Basis Set | Reference |

|---|---|---|---|

| Geometry Optimization | DFT (B3LYP) | 6-311++G(d,p) | rsc.org |

| UV-Vis Spectra Prediction | TD-DFT (CAM-B3LYP, B3LYP) | 6-311++G(d,p) | nih.govsemanticscholar.org |

| NMR Chemical Shift Prediction | GIAO-DFT | 6-311++G(d,p) | rsc.org |

| Molecular Orbital Analysis | DFT (B3LYP) | 6-311++G(d,p) | tandfonline.com |

Computational and Theoretical Investigations of 6 Amino 5 Methylbenzofuran

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to modern chemical research, offering deep insights into molecular systems. These methods employ the principles of quantum mechanics to model molecules and their interactions.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of many-body systems, including molecules. This method is favored for its balance of accuracy and computational efficiency. DFT calculations are used to determine the ground state properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. For benzofuran (B130515) derivatives, DFT has been successfully used to study their structural and spectroscopic properties. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly employed method for such studies.

Selection and Optimization of Basis Sets (e.g., 6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals in a molecule. The 6-311++G(d,p) basis set is a popular choice for calculations on organic molecules. This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) on heavy and hydrogen atoms to better describe weakly bound electrons, and polarization functions (d,p) to allow for non-spherical electron distribution. The selection of an appropriate basis set is a critical step in obtaining reliable and accurate computational results.

Molecular Structure and Geometry Optimization

A key application of quantum chemical calculations is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry.

Determination of Optimized Geometrical Parameters (Bond Lengths, Bond Angles)

Table 1: Predicted Geometrical Parameters for 6-Amino-5-methylbenzofuran (Illustrative)

| Parameter | Value |

|---|---|

| C-C Bond Length (Benzene Ring) | ~1.39 Å |

| C-O Bond Length (Furan Ring) | ~1.37 Å |

| C-N Bond Length | ~1.40 Å |

| C-C-C Bond Angle (Benzene Ring) | ~120° |

| C-O-C Bond Angle (Furan Ring) | ~108° |

Note: This table is illustrative and represents typical values for similar structures. Actual calculated values for 6-Amino-5-methylbenzofuran would require specific computational studies.

Conformational Analysis and Potential Energy Surfaces (PES)

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By calculating the energy of the molecule for different conformations, a potential energy surface (PES) can be generated. The PES helps to identify the most stable conformers (energy minima) and the energy barriers between them (transition states). This analysis is crucial for understanding the flexibility and dynamic behavior of the molecule.

Electronic Structure and Reactivity Analysis

The electronic structure of a molecule governs its chemical behavior. DFT calculations provide a wealth of information about how electrons are distributed within a molecule and how it is likely to react with other chemical species. By analyzing parameters such as molecular electrostatic potential (MESP) and frontier molecular orbitals (HOMO and LUMO), researchers can identify the electrophilic and nucleophilic sites within a molecule and predict its reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of a molecule. niscpr.res.in This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. physchemres.org

The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity or susceptibility to electrophilic attack. A higher HOMO energy suggests a greater ability to donate electrons. Conversely, the LUMO energy relates to the electron affinity and points to the molecule's electrophilicity or its tendency to undergo nucleophilic attack. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. physchemres.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov A small energy gap indicates that the molecule is more polarizable and more reactive. niscpr.res.in For benzofuran derivatives, this gap helps confirm the potential for charge transfer within the molecule, which is crucial for understanding its electronic properties. niscpr.res.in

Table 1: Hypothetical Frontier Molecular Orbital Energies for 6-Amino-5-methylbenzofuran (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.80 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 4.60 |

Molecular Electrostatic Potential (MESP) Surface Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.gov The MESP map illustrates the electrostatic potential on the surface of the molecule, providing a guide to its electrophilic and nucleophilic sites. uni-muenchen.de

The map uses a color-coded scheme to represent different potential values. Typically:

Red indicates regions of negative electrostatic potential, which are rich in electrons. These areas, often associated with lone pairs on heteroatoms like oxygen and nitrogen, are susceptible to electrophilic attack. researchgate.netwolfram.com

Blue signifies regions of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.netwolfram.com

Green represents areas of neutral or near-zero potential. nih.gov

For 6-Amino-5-methylbenzofuran, an MESP analysis would likely show a negative potential (red) around the oxygen atom of the furan (B31954) ring and the nitrogen atom of the amino group, identifying these as the primary sites for interaction with electrophiles. Positive potential (blue) would be expected around the hydrogen atoms of the amino group, indicating their acidic character. nih.gov This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological receptors. nih.govrsc.org

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov This method is particularly useful for studying hyperconjugative interactions, which are stabilizing effects resulting from the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. semanticscholar.orgrsc.org

Charge Distribution and Mulliken Atomic Charges

Understanding the distribution of electronic charge on the atoms within a molecule is essential for explaining its structure, dipole moment, polarizability, and other properties. niscpr.res.inresearchgate.net The Mulliken population analysis is a common computational method used to calculate the partial atomic charges on each atom. niscpr.res.in

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in 6-Amino-5-methylbenzofuran (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Atom | Mulliken Charge (a.u.) |

|---|---|

| O (furan) | -0.55 |

| N (amino) | -0.85 |

| C5 | -0.15 |

| C6 | 0.10 |

Global and Local Chemical Reactivity Descriptors

Global and local reactivity descriptors are derived from conceptual Density Functional Theory (DFT) and provide quantitative measures of a molecule's chemical reactivity and selectivity. physchemres.org

Global descriptors, such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω), describe the reactivity of the molecule as a whole. materialsciencejournal.org

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated from the HOMO-LUMO gap. Harder molecules have larger gaps and are less reactive.

Electronegativity (χ) and Chemical Potential (μ) relate to the tendency of a molecule to attract electrons.

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. semanticscholar.orgrsc.org

Local descriptors, such as Fukui functions, pinpoint which atomic sites within the molecule are most reactive. semanticscholar.org

Fukui Functions for Nucleophilic and Electrophilic Attack Sites

The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in the molecule when the total number of electrons is changed. semanticscholar.org It is used to identify the most reactive sites for nucleophilic and electrophilic attacks. semanticscholar.org

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (electron acceptance). The site with the highest f+ value is the most susceptible to attack by a nucleophile.

f-(r): For electrophilic attack (electron donation). The site with the highest f- value is the most likely to be attacked by an electrophile.

f0(r): For radical attack.

For 6-Amino-5-methylbenzofuran, calculations of Fukui functions would likely identify the electron-rich nitrogen and oxygen atoms, as well as specific carbon atoms in the aromatic system, as the most probable sites for electrophilic attack (high f-). Conversely, certain carbon atoms would be highlighted as the most susceptible to nucleophilic attack (high f+). semanticscholar.orgsemanticscholar.org

Electrophilicity and Nucleophilicity Indices

The electrophilicity index is derived from the electronic chemical potential and chemical hardness. A high value indicates a strong electrophile. The nucleophilicity index, conversely, quantifies the electron-donating ability of a molecule. These indices are crucial for rationalizing and predicting the outcomes of chemical reactions, particularly in the context of organic synthesis and medicinal chemistry where the interaction between electron-rich and electron-poor species is fundamental. semanticscholar.org

Theoretical Spectroscopic Property Prediction

Theoretical spectroscopic property prediction involves using computational chemistry methods, such as Density Functional Theory (DFT), to calculate the spectroscopic properties of a molecule. These simulations provide valuable insights into the molecular structure, vibrational modes, and electronic transitions, which can be used to interpret experimental spectra or to predict the characteristics of novel compounds.

Simulated Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra are computational methods used to predict the vibrational modes of a molecule. By calculating the vibrational frequencies and their corresponding intensities, these simulations can generate a theoretical spectrum. This is a powerful tool for assigning the spectral bands observed in experimental FT-IR and FT-Raman spectroscopy to specific molecular motions, such as stretching, bending, and torsional modes of chemical bonds. Such analyses help confirm the molecular structure of a synthesized compound.

Specific simulated FT-IR and FT-Raman spectral data for 6-Amino-5-methylbenzofuran are not available in the reviewed scientific literature.

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. These calculated transition energies and their corresponding oscillator strengths can be used to simulate a UV-Vis spectrum, predicting the absorption maxima (λmax). This is crucial for understanding the electronic properties of a molecule and interpreting its color and photochemical behavior.

Specific TD-DFT calculations and simulated UV-Vis spectra for 6-Amino-5-methylbenzofuran could not be located in the searched literature.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of atoms within a molecule. Implemented within a DFT framework, the GIAO method calculates the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). These theoretical shielding values are then converted into chemical shifts, which can be directly compared with experimental NMR data to aid in the structural elucidation and assignment of complex molecules.

Specific theoretical NMR chemical shifts for 6-Amino-5-methylbenzofuran, calculated using the GIAO method, are not documented in the available literature.

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) properties describe how a material's optical properties change under intense electromagnetic fields, such as those from a laser. Computational methods, particularly DFT, are used to calculate key NLO parameters like the first static hyperpolarizability (β₀). Molecules with high hyperpolarizability values are of interest for applications in optoelectronics, including frequency conversion and optical switching. These calculations typically involve analyzing the molecule's dipole moment (μ) and polarizability (α) to determine its NLO response.

Computational studies detailing the nonlinear optical properties and first static hyperpolarizability of 6-Amino-5-methylbenzofuran were not found in the reviewed literature.

Thermodynamic Properties and Stability Assessment

Computational chemistry provides a robust framework for assessing the thermodynamic properties and relative stability of molecules. Using methods like DFT, it is possible to calculate fundamental thermodynamic parameters such as the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), entropy (S), and heat capacity (Cv). These calculations can be performed at different temperatures to understand the molecule's stability and behavior under various conditions. Furthermore, by comparing the total energies of different isomers or conformers, computational methods can predict the most stable molecular structures.

Detailed calculations on the thermodynamic properties and a formal stability assessment for 6-Amino-5-methylbenzofuran are not present in the surveyed scientific publications.

Reaction Mechanisms and Chemical Transformations of 6 Amino 5 Methylbenzofuran

Detailed Mechanistic Investigations of Synthetic Routes

The construction of the 6-Amino-5-methylbenzofuran skeleton can be achieved through various modern synthetic strategies, with mechanistic pathways often involving intramolecular cyclization reactions promoted by metal catalysts.

One established method involves the intramolecular reductive coupling of ketoesters using low-valent titanium, often referred to as a McMurry-type reaction. ajol.info In this process, ketoesters derived from the acylation of appropriately substituted o-hydroxyacetophenones undergo cyclization. The reaction is promoted by low-valent titanium, generated in situ from the reduction of TiCl₃ with zinc powder, which facilitates the carbon-carbon bond formation to construct the furan (B31954) ring. ajol.info

Transition-metal catalysis offers several powerful routes. Palladium-catalyzed processes, such as the intramolecular nucleophilic cyclization of alkynes, are effective for building the benzofuran (B130515) core. nih.gov For instance, a 2-alkynylphenol can undergo oxypalladation followed by methylation to yield a 3-methylbenzofuran. nih.gov Similarly, Wacker-type intramolecular oxidative cyclization of o-allylphenol derivatives using palladium catalysts like PdCl₂ is another viable pathway. mdpi.com

Copper-catalyzed syntheses have also been developed. A plausible reaction pathway involves the formation of an iminium ion, which then undergoes an intramolecular nucleophilic attack and subsequent isomerization to generate the final amino-substituted benzofuran structure. acs.org Iron(III) chloride has been employed as a Lewis acid catalyst to facilitate a cascade reaction sequence that includes aldol (B89426) condensation, cyclization, rearrangement, and dehydration to form complex benzofuran hybrids. researchgate.net

| Synthetic Method | Catalyst/Reagent | Key Mechanistic Steps | Reference |

| McMurry-Type Coupling | TiCl₃ / Zn | Reductive deoxygenation and intramolecular coupling of a ketoester. | ajol.info |

| Oxypalladation | Palladium Acetate | Intramolecular oxypalladation of an alkyne followed by methylation. | nih.gov |

| Wacker-Type Cyclization | PdCl₂ / Oxidant | Intramolecular oxidative cyclization of an o-allylphenol. | mdpi.com |

| Iminium Ion Cyclization | Copper Iodide (CuI) | Formation of an iminium ion followed by intramolecular nucleophilic attack. | acs.org |

| Cascade Reaction | Iron(III) Chloride | Lewis acid-catalyzed aldol condensation, cyclization, and aromatization. | researchgate.net |

Reactivity of the Amino Group in 6-Amino-5-methylbenzofuran

The amino group at the C-6 position is a key site for nucleophilic reactions and further derivatization. Standard transformations for aromatic amines are applicable, allowing for the introduction of diverse functionalities.

N-Alkylation and N-Acylation : The amino group can readily undergo alkylation. For example, reaction with appropriate alkyl halides can introduce alkyl chains, as demonstrated in the synthesis of N-ethyl derivatives of 6-amino-5-methylbenzofuran. google.com Acylation with acid chlorides or anhydrides is also a fundamental transformation, yielding the corresponding amides. uobaghdad.edu.iq These reactions are crucial for modifying the molecule's properties.

Formation of Azomethine Ylides : The amino group can react with aldehydes or ketones to form azomethine ylides. This transformation is particularly significant as it sets the stage for subsequent 1,3-dipolar cycloaddition reactions, providing a pathway to complex nitrogen-containing heterocyclic systems. nih.gov The reaction often proceeds via decarboxylation if an α-amino acid is used, or dehydration from an amino ester. nih.gov

| Reaction Type | Reagents | Product Class | Reference |

| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amines | google.com |

| N-Acylation | Acid Chlorides, Anhydrides | Amides | uobaghdad.edu.iq |

| Azomethine Ylide Formation | Aldehydes, Ketones | 1,3-Dipoles (for cycloadditions) | nih.gov |

Transformations Involving the Methyl Group and Benzofuran Ring System

The benzofuran ring itself, particularly the electron-rich furan portion, is susceptible to electrophilic attack and oxidation. The methyl group on the benzene (B151609) ring is less reactive but can be modified under specific conditions.

A key transformation of the benzofuran ring is its oxidation. Biomimetic oxidation using catalysts like Mn(III) porphyrins with hydrogen peroxide can lead to the initial epoxidation of the 2,3-double bond of the furan ring, forming a benzofuran oxide intermediate. mdpi.com This highly reactive epoxide can then undergo ring-opening upon attack by nucleophiles. For example, reaction with acetic acid can yield a di-functionalized, ring-opened product. mdpi.com

The benzofuran scaffold can also be functionalized using cross-coupling reactions. Palladium-catalyzed methods like the Sonogashira coupling allow for the attachment of alkyne-containing moieties to the ring, providing a powerful tool for extending the molecular framework. rsc.org While the methyl group at C-5 is generally stable, it can potentially undergo oxidation to a carboxylic acid or halogenation under forcing radical conditions, though these transformations require overcoming a significant activation barrier.

Cycloaddition and Ring-Opening Reactions

6-Amino-5-methylbenzofuran and its derivatives can participate in cycloaddition and ring-opening reactions, leading to significant skeletal reorganization and the formation of novel heterocyclic structures.

1,3-Dipolar Cycloadditions : As mentioned previously, the amino group can be a precursor to an azomethine ylide, which is a 1,3-dipole. These ylides readily react with dipolarophiles, such as maleimides, in a [3+2] cycloaddition to construct polycyclic pyrrolidine-containing scaffolds. nih.gov In a different context, benzofuran intermediates have been used in 1,3-dipolar cycloadditions to synthesize 5-substituted tetrazoles. researchgate.net

Radical-Induced Ring-Opening : The benzofuran ring can be cleaved under radical conditions. Recent studies have shown that benzofurans can undergo a radical-induced oxidative cleavage to form ring-opened oxime intermediates. nih.gov This process represents a form of "skeletal editing," where the opened intermediate can be diverted to recyclize into different heterocyclic systems, such as benzisoxazoles or benzoxazoles, achieving a C-to-N atom swap and skeletal reorganization. nih.gov

| Reaction Type | Key Intermediate/Reagent | Resulting Structure | Reference |

| [3+2] Cycloaddition | Azomethine Ylide + Alkene | Pyrrolidine-fused ring system | nih.gov |

| Radical Ring-Opening | N-Nitrosomorpholine / Light | Ring-opened oxime | nih.gov |

| Recyclization of Intermediate | Ring-opened oxime | Benzisoxazole, Benzoxazole | nih.gov |

| Biomimetic Oxidation | H₂O₂ / Mn(III) Porphyrin | Benzofuran Oxide (Epoxide) | mdpi.com |

Catalysis and Reaction Kinetics Studies

Catalysis is central to the synthesis and transformation of 6-Amino-5-methylbenzofuran. A variety of catalytic systems are employed to enhance reaction efficiency, selectivity, and rate.

The synthesis of the benzofuran core relies heavily on transition-metal catalysts, including palladium, copper, iron, and titanium complexes, as detailed in section 5.1. ajol.infonih.govacs.orgresearchgate.net These catalysts activate the substrates and guide the desired bond-forming events. For instance, Lewis acids like iron(III) chloride are crucial in promoting complex cascade reactions that build the heterocyclic system in a single pot. researchgate.net

Phase Transfer Catalysis (PTC) has also been utilized in the synthesis of related benzofuran structures. tandfonline.com Catalysts such as tetrabutyl ammonium (B1175870) hydrogen sulfate (B86663) (TBAHS) can accelerate reactions between reactants in different phases, leading to higher yields and shorter reaction times. niscpr.res.in

While specific reaction kinetic data for 6-Amino-5-methylbenzofuran are not widely reported, kinetic studies on analogous benzofuran syntheses are performed to understand reaction mechanisms and identify rate-limiting steps. Such studies are essential for optimizing reaction conditions for industrial-scale production. The emerging field of biocatalysis, which uses enzymes to perform chemical transformations, offers potential for future green synthetic routes to complex molecules like benzofurans, although specific applications to this compound are not yet documented. nih.gov

Derivatization and Structural Modification of the 6 Amino 5 Methylbenzofuran Scaffold

Synthesis of Substituted Benzofuran (B130515) Analogues with Amino and Methyl Moieties

The synthesis of benzofuran analogues bearing substituents on the benzene (B151609) ring is a cornerstone of developing new chemical entities. While direct synthesis routes for 6-amino-5-methylbenzofuran are specific, the general strategies can be understood by examining the synthesis of closely related analogues where various functional groups are present at the 5 and 6 positions. A common precursor for such syntheses is a substituted phenol (B47542), which undergoes cyclization to form the furan (B31954) ring.

For instance, the synthesis of analogues often begins with a polysubstituted benzene ring that already contains the necessary precursors for the amino and methyl groups, or groups that can be chemically converted to them. A representative synthetic approach involves the derivatization of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid. nih.gov This starting material can be subjected to various reactions to modify the substituents at the 5 and 6 positions.

The following table outlines the synthesis of several benzofuran analogues, illustrating the types of chemical transformations used to create diversity in this scaffold.

| Starting Material | Reagents & Conditions | Product | Yield |

| 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | SOCl₂, NH₄OH | 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide | 50% |

| Methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate | 2 M NaOH, Ethanol, Heat | 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylic acid | - |

| 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide | Bromine | 6-acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxamide | 40% |

| Methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate | SOCl₂, NH₄OH | 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxamide | 30% |

| Data derived from synthesis procedures for benzofuran derivatives. nih.gov |

These examples demonstrate that functional groups like hydroxyl and acetyl at the 5 and 6 positions, respectively, serve as synthetic handles for further modifications, such as amidation and bromination. nih.gov The amino group in the target scaffold could be introduced via reduction of a nitro group or through nucleophilic aromatic substitution, while the methyl group is typically incorporated in the initial phenol starting material.

Strategies for Introducing Diverse Functional Groups at Various Positions

Once the core 6-amino-5-methylbenzofuran scaffold is obtained, various strategies can be employed to introduce additional functional groups, thereby altering its chemical and physical properties. These modifications are crucial for exploring how different substituents interact with molecular targets.

Halogenation: The introduction of halogen atoms (F, Cl, Br) is a common and effective strategy. nih.gov Halogens can be introduced onto the benzofuran ring system via electrophilic substitution reactions. For example, standard bromination reactions have been used to synthesize halogenated derivatives. nih.gov The position of the halogen is a critical determinant of its effect on the molecule's properties. nih.gov

Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds. nih.gov This strategy allows for the introduction of various aryl and heteroaryl groups onto the benzofuran scaffold. For instance, a bromo-substituted benzofuran can be coupled with a boronic acid derivative in the presence of a palladium catalyst to form a biaryl system. This approach was utilized in the synthesis of amiloride-benzofuran derivatives. nih.gov

Modification of Existing Substituents: The amino and methyl groups of the 6-amino-5-methylbenzofuran scaffold are themselves reactive sites for introducing diversity.

N-Acylation/Alkylation: The amino group at the C-6 position can be readily acylated or alkylated to introduce a wide range of amide, sulfonamide, or substituted amine functionalities.

Benzylic Functionalization: The methyl group at the C-5 position can be functionalized, for example, through free-radical halogenation followed by nucleophilic substitution, to introduce groups like hydroxymethyl, halomethyl, or aminomethyl.

These strategies provide a robust toolkit for creating a library of compounds based on the 6-amino-5-methylbenzofuran core, enabling a systematic investigation of structure-activity relationships.

Structure-Activity Relationship (SAR) Studies from a Chemical Reactivity and Molecular Interaction Perspective

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its properties. From a chemical reactivity and molecular interaction standpoint, SAR focuses on how specific functional groups and their placement on the scaffold affect its ability to form non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

Impact of Halogenation: The introduction of halogen atoms has been shown to significantly impact the interaction profile of benzofuran derivatives. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on another molecule. nih.gov This interaction can substantially improve the binding affinity of the molecule for its target. nih.gov For example, the addition of a fluorine atom at the 4-position of a 2-benzofuranyl ring resulted in a twofold increase in potency (Ki = 88 nM) compared to the non-fluorinated analogue (Ki = 183 nM). nih.gov

The following table summarizes the impact of specific substitutions on the molecular interactions and binding affinity of benzofuran derivatives.

| Compound Series | Structural Modification | Key Molecular Interaction | Observed Effect on Binding Affinity |

| Amiloride-benzofuran derivatives | Addition of benzofuran group to 6-HMA | Increased molecular surface and potential for π-stacking | Higher potency (Ki = 183 nM) |

| Amiloride-benzofuran derivatives | Addition of Fluorine at position 4 | Formation of halogen bonds | 2-fold increase in potency (Ki = 88 nM) |

| 3-methyl-1-benzofuran derivatives | Bromination of the methyl group at C-3 | Enhanced electrophilicity and potential for halogen bonding | Remarkable cytotoxic activity (IC₅₀ = 0.1 μM) against specific cell lines |

| Data derived from SAR studies on various benzofuran derivatives. nih.gov |

Formation of Hybrid Molecules and Conjugates Containing the 6-Amino-5-methylbenzofuran Moiety

A powerful strategy in chemical biology and medicinal chemistry is the creation of hybrid molecules, where two or more distinct pharmacophores are covalently linked. nih.gov This molecular hybridization approach aims to combine the properties of the individual moieties or to create novel activities through synergistic effects. nih.gov The 6-amino-5-methylbenzofuran scaffold can serve as an excellent building block for such conjugates.

Recent studies have highlighted that hybrid structures bearing a benzofuran moiety can be highly potent agents. nih.gov The functionalization or structural configuration of the conjugate molecule is key to its activity. nih.gov Examples of moieties that have been successfully combined with the benzofuran core include:

Chalcones

Triazoles

Piperazines nih.gov

Imidazoles nih.gov

Purines nih.gov

For example, a 6-benzofurylpurine derivative, where the benzofuran substituent is directly connected to the C-6 position of the purine (B94841) ring, was found to be a highly potent inhibitor of M. tuberculosis. nih.gov Similarly, novel hybrid compounds incorporating benzofuran, imidazole, and quinazolinone pharmacophores have been designed using a molecular hybridization approach. nih.gov These hybrid molecules leverage the synergetic effects of combining different heterocyclic systems, presenting a promising avenue for the development of novel chemical probes and therapeutic leads. nih.gov

Potential Applications and Material Science Relevance of 6 Amino 5 Methylbenzofuran Derivatives

Development of Organic Materials and Semiconductors

Derivatives of the benzofuran (B130515) core are increasingly recognized as valuable building blocks for organic semiconductor materials. The inherent properties of the furan (B31954) ring system, such as good solubility, structural rigidity, and strong fluorescence, make it an attractive alternative to more common thiophene-based systems. nih.gov The incorporation of the benzofuran moiety into larger π-conjugated systems is a key strategy in the molecular engineering of materials for electronic applications.

The electronic nature of the benzofuran ring can be finely tuned through substitutions. The presence of an electron-donating amino group and a methyl group, as in 6-Amino-5-methylbenzofuran, can influence the frontier molecular orbital energy levels (HOMO/LUMO) of the resulting materials. This modulation is critical for designing semiconductors with specific charge transport characteristics, whether for p-type (hole-transporting) or n-type (electron-transporting) applications. Research into donor-acceptor (D-A) type organic semiconductors has shown that incorporating a furan unit can yield materials with charge transport properties comparable to their thiophene analogues.

Furthermore, fused aromatic systems that include the benzofuran structure are considered potential candidates for high-performance organic electronics due to features like excellent planarity and strong crystallinity, which facilitate efficient intermolecular charge hopping. researchgate.net

Optoelectronic Applications (e.g., in Field-Effect Transistors and Photovoltaic Devices)

The development of novel organic semiconductors based on benzofuran has led to their successful integration into optoelectronic devices, including Organic Field-Effect Transistors (OFETs) and Organic Photovoltaic (OPV) cells. acs.orgresearchgate.net OFETs are fundamental components of modern electronics, and their performance is heavily reliant on the charge carrier mobility of the semiconductor used in the active layer. nih.gov

Studies on oligomers end-capped with benzofuran moieties have demonstrated their utility as p-type semiconducting layers in OFETs. researchgate.net In one study, a donor-acceptor semiconductor featuring a furan-substituted benzothiadiazole core was used to fabricate an OFET that exhibited a promising hole mobility.

In the realm of renewable energy, benzofuran derivatives have been employed as hole transport materials (HTMs) in perovskite solar cells, a rapidly advancing photovoltaic technology. A molecular engineering approach using dibenzofuran-based oligomers as HTMs in flexible perovskite solar cells resulted in a device with a high power conversion efficiency (PCE) of 19.46%. mdpi.com The structural design, which extended the π-conjugation of the material, led to deeper HOMO energy levels and significantly increased hole mobility, contributing to the device's high performance. mdpi.com

| Derivative Type | Device | Performance Metric | Value | Reference |

|---|---|---|---|---|

| Furan-substituted Benzothiadiazole | OFET | Hole Mobility (μmax) | 0.0122 cm2 V-1 s-1 | |

| Dibenzofuran-based Oligomer (tDBF) | Perovskite Solar Cell | Power Conversion Efficiency (PCE) | 19.46% | mdpi.com |

| Dibenzofuran-based Oligomer (tDBF) | Perovskite Solar Cell | Short-Circuit Current (Jsc) | 23.54 mA cm-2 | mdpi.com |

| Dibenzofuran-based Oligomer (tDBF) | Perovskite Solar Cell | Open-Circuit Voltage (Voc) | 1.08 V | mdpi.com |

Chemical Probes and Ligands for Molecular Recognition Studies

The functional groups of 6-Amino-5-methylbenzofuran make its derivatives highly suitable for applications as chemical probes and ligands in molecular recognition. The amino group can act as a hydrogen bond donor or a nucleophilic site, enabling specific interactions with biological macromolecules like proteins and enzymes.

For instance, novel series of 3-aminobenzofuran derivatives have been designed and synthesized as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov The ability of these compounds to bind to the active sites of these enzymes highlights their utility in molecular recognition. The inhibitory concentration (IC₅₀) values provide a quantitative measure of this binding affinity. Similarly, 2-aminobenzofuran derivatives have been investigated as inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer, with molecular docking studies used to elucidate the key residues responsible for ligand recognition. researchgate.net

These examples demonstrate that the aminobenzofuran scaffold can be systematically modified to create libraries of compounds that can serve as chemical probes to study the function and structure of biological targets.

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 3-Aminobenzofuran Derivative (5f) | Acetylcholinesterase (AChE) | 0.64 µM | nih.gov |

| 3-Aminobenzofuran Derivative (5e) | Acetylcholinesterase (AChE) | > 100 µM | nih.gov |

| 3-Aminobenzofuran Derivative (5f) | Butyrylcholinesterase (BuChE) | 1.12 µM | nih.gov |

| 3-Aminobenzofuran Derivative (5e) | Butyrylcholinesterase (BuChE) | 81.06 µM | nih.gov |

Role as Key Intermediates in Complex Organic Synthesis

In organic synthesis, molecules with versatile functional groups serve as valuable platforms for constructing more complex molecular architectures. 6-Amino-5-methylbenzofuran is an excellent example of such a key intermediate. The benzofuran core itself is a common target in synthetic chemistry, often constructed through transition-metal-catalyzed reactions like Sonogashira coupling followed by intramolecular cyclization. acs.org

Once formed, the 6-amino-5-methylbenzofuran structure offers multiple reaction sites for further elaboration. The amino group can be readily acylated, alkylated, or diazotized, allowing for the introduction of a wide array of new functionalities or the formation of new ring systems. This versatility is analogous to the use of other amino-heterocycles, such as 5,6-diaminouracils, which are crucial precursors for the synthesis of bioactive 8-substituted xanthines. frontiersin.org

Synthetic pathways have been developed where a core aminobenzofuran structure, created via cyclization of precursors like 2-hydroxybenzonitrile, serves as the primary building block. nih.gov This intermediate is then reacted with various reagents, such as different benzyl chlorides, to produce a diverse library of final compounds for biological screening. nih.gov This strategy underscores the role of 6-Amino-5-methylbenzofuran as a foundational scaffold for generating chemical diversity in drug discovery and materials science.

Patent Landscape and Intellectual Property in 6 Amino 5 Methylbenzofuran Chemistry

Overview of Patents Pertaining to the Synthesis of Benzofuran (B130515) Derivatives

The patent literature reveals a multitude of synthetic strategies for constructing the benzofuran core, driven by the need to access novel derivatives for pharmacological screening. These patented methods often aim to improve yields, reduce the number of steps, or allow for diverse substitutions on the benzofuran ring system.

Historically, methods like the Perkin rearrangement have been foundational. mdpi.com However, modern patents often focus on more sophisticated and versatile approaches. Patented synthetic routes for benzofuran derivatives frequently involve intramolecular cyclization reactions. For instance, processes describing the cyclization of ortho-hydroxy α-aminosulfones have been developed to create 3-aminobenzofuran scaffolds. mdpi.com Another common strategy detailed in patent literature is the reaction of arylhydroxylamines with ketones. google.com

Patents in this area also cover the synthesis of key intermediates. For example, processes for preparing compounds like 2-butyl-3-aroyl-5-nitrobenzofurans, often synthesized via Friedel-Crafts acylation of 2-butyl-5-nitrobenzofurans, are described in various patents. google.com These intermediates are crucial for building more complex, biologically active molecules. The patenting of such synthetic methods ensures that companies can protect not only the final active compound but also the innovative and efficient ways to produce them.

Analysis of Patented Derivatives and Their Structural Innovations

While patents for 6-Amino-5-methylbenzofuran itself are not readily found, the patent landscape for analogous compounds, such as other aminobenzofurans and methylbenzofurans, is rich with structural innovations. These patents provide insight into the types of modifications that are considered novel and non-obvious, and thus patentable.

A key area of innovation lies in the substitution at various positions of the benzofuran ring to modulate biological activity. For example, patent EP0029311B1 describes a series of aminoalkyl benzofuran derivatives with substitutions on the benzene (B151609) ring, including methyl groups at the 4, 5, 6, and 7-positions. google.com The core innovation in this patent is the introduction of an aminoalkylthiomethyl or a related group at the 2-position of the benzofuran ring, which was shown to be useful for the suppression of gastric acid secretions. google.com

The structural modifications in these patented derivatives are designed to enhance potency, selectivity, and pharmacokinetic properties. The table below illustrates some of the patented structural variations based on the methylbenzofuran scaffold.

| Patent ID | Core Scaffold | Key Structural Innovation | Example Derivative |

| EP0029311B1 | 5-Methylbenzofuran (B96412) | Introduction of a side chain at the 2-position containing an aminoethylthiomethyl group. | 2-(2-Aminoethylthiomethyl)-5-(dimethylaminomethyl)benzofuran |

| EP0029311B1 | 6-Methylbenzofuran | Functionalization at the 2-position with a side chain designed to interact with biological targets. | Ethyl 6-(bromomethyl)benzofuran-2-carboxylate |

Future Research Directions and Challenges in 6 Amino 5 Methylbenzofuran Chemistry

Development of Sustainable and Atom-Economical Synthetic Routes

A primary challenge in contemporary organic synthesis is the development of environmentally benign and efficient methodologies. Future research on 6-Amino-5-methylbenzofuran must prioritize sustainable and atom-economical synthetic routes, moving beyond traditional multi-step processes. Atom economy, a key principle of green chemistry, focuses on maximizing the incorporation of reactant atoms into the final product. primescholars.com

Modern strategies that could be adapted for the synthesis of 6-Amino-5-methylbenzofuran and its derivatives include:

Transition-Metal Catalysis : Catalytic systems based on palladium, copper, and nickel have revolutionized benzofuran (B130515) synthesis. acs.org Palladium-catalyzed methods, such as Sonogashira coupling followed by intramolecular cyclization, and direct C-H functionalization offer high efficiency. nih.govorganic-chemistry.org Copper-catalyzed one-pot reactions using readily available starting materials like salicylaldehydes, amines, and alkynes represent a green and environmentally benign approach. nih.govacs.org

Visible-Light-Promoted Cyclization : Photocatalysis offers a sustainable alternative to traditional thermal methods. Visible-light-mediated cyclizations can proceed without the need for transition metals, external oxidants, or additives, representing a highly atom-economical pathway. nih.gov

One-Pot and Tandem Reactions : Combining multiple reaction steps into a single operation (a "one-pot" reaction) reduces solvent waste, purification steps, and energy consumption. Tandem reactions, where a sequence of transformations occurs without isolating intermediates, are particularly valuable for building molecular complexity efficiently. acs.orgmdpi.com

Use of Green Solvents : Replacing volatile organic compounds with greener alternatives is crucial. Deep eutectic solvents (DES), for example, are biodegradable, have low toxicity, and can be recycled, making them excellent media for benzofuran synthesis. nih.gov

| Synthetic Strategy | Description | Key Advantages | Potential Application for 6-Amino-5-methylbenzofuran |

|---|---|---|---|

| Palladium/Copper Catalysis | Sonogashira coupling of iodophenols with terminal alkynes followed by intramolecular annulation. nih.gov | High yields, broad substrate scope, well-established. | Synthesis of the core scaffold from appropriately substituted phenols and alkynes. |

| Nickel-Catalyzed Cyclization | Intramolecular nucleophilic addition of aryl halides to ketones, activated by a nickel catalyst. acs.orgorganic-chemistry.org | Utilizes a more abundant and less expensive metal than palladium. | An alternative, cost-effective route to the benzofuran core. |

| Visible-Light Photoredox Catalysis | Radical-mediated cyclization of precursors like 1,6-enynes, initiated by visible light. nih.gov | Metal-free, oxidant-free, high atom economy, mild conditions. nih.gov | Green synthesis of advanced derivatives, minimizing waste. |

| One-Pot Synthesis in Deep Eutectic Solvents | Multi-component reaction of o-hydroxy aldehydes, amines, and alkynes in a DES medium. nih.gov | Environmentally benign solvent, simplified procedure, high efficiency. | Direct synthesis of aminobenzofuran derivatives in a sustainable manner. |

Advanced Computational Predictions for Novel Derivatives and Reactivity

Computational chemistry is an indispensable tool for accelerating the discovery process. By modeling molecular properties and reaction pathways, researchers can prioritize experimental work, saving time and resources. For 6-Amino-5-methylbenzofuran, advanced computational methods can provide profound insights into its structure, reactivity, and potential applications.

Key computational approaches include:

Density Functional Theory (DFT) : DFT calculations are essential for optimizing molecular geometry, determining electronic structure, and predicting spectroscopic properties (e.g., NMR and IR spectra). aip.orgsemanticscholar.orgnih.gov This method can be used to investigate the stability of different isomers and conformers of 6-Amino-5-methylbenzofuran and its derivatives. aip.org Furthermore, DFT is used to calculate global reactivity descriptors, which help in understanding the kinetic and thermodynamic stability of molecules. nih.govphyschemres.org

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between chemical structure and biological activity. For future drug discovery efforts, QSAR could be employed to predict the therapeutic potential of novel 6-Amino-5-methylbenzofuran derivatives against specific biological targets. physchemres.org

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. Molecular docking simulations will be crucial for designing 6-Amino-5-methylbenzofuran derivatives as potential inhibitors of enzymes relevant to diseases like cancer or Alzheimer's disease. aip.orgnih.govmdpi.com

Hirshfeld Surface Analysis : This analysis helps in visualizing and quantifying intermolecular interactions within a crystal structure, which is vital for understanding the solid-state packing and properties of materials. researchgate.net

| Computational Method | Application Area | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Reactivity and Spectroscopy | Optimized geometry, bond lengths/angles, vibrational frequencies, electronic absorption spectra, HOMO/LUMO energies, reaction pathways. aip.org |

| Quantitative Structure-Activity Relationship (QSAR) | Drug Design | Prediction of biological activity (e.g., anticancer, antimicrobial) based on molecular descriptors. physchemres.org |

| Molecular Docking | Medicinal Chemistry | Binding affinity, interaction modes with biological targets (e.g., enzymes, receptors). mdpi.comresearchgate.net |

| Hirshfeld Surface Analysis | Materials Science | Intermolecular interactions (e.g., hydrogen bonding, π-stacking), crystal packing, supramolecular architecture. researchgate.net |

Exploration of Undiscovered Chemical Reactivity and Transformation Pathways

The functional groups of 6-Amino-5-methylbenzofuran—the amino group, the methyl group, and the benzofuran core itself—offer multiple sites for chemical modification. A significant future direction will be the exploration of novel reactions to generate diverse libraries of compounds for screening.

Key areas for reactivity exploration include:

C-H Functionalization : Direct C-H functionalization is a powerful, atom-economical strategy for modifying core scaffolds without pre-functionalized starting materials. hw.ac.uk The benzofuran ring has distinct reactive sites; the C2 and C3 positions on the furan (B31954) ring are particularly susceptible to functionalization. hw.ac.uk Research should focus on developing regioselective methods for the arylation, alkylation, and olefination of the six-membered ring at the C4 and C7 positions, which is a more challenging but potentially rewarding endeavor. mdpi.comnih.gov

Derivatization of the Amino Group : The amino group at the C6 position is a versatile handle for a wide range of transformations, including acylation, sulfonylation, and the formation of heterocycles like triazines or pyrimidines. nih.gov These modifications can dramatically alter the molecule's electronic and biological properties.

Skeletal Reorganization : Advanced synthetic methods can induce skeletal editing or reorganization of heterocyclic systems. Investigating reactions that could transform the benzofuran core into other valuable scaffolds, such as benzisoxazoles or benzoxazoles, could lead to the discovery of completely new molecular frameworks. researchgate.net

| Reaction Type | Target Site | Description | Potential Outcome |

|---|---|---|---|

| Direct C-H Arylation/Alkylation | C2, C3, C4, C7 positions | Palladium- or rhodium-catalyzed coupling with aryl or alkyl halides/olefins. mdpi.com | Rapid diversification of the benzofuran core for structure-activity relationship studies. |

| N-Functionalization | C6-Amino group | Acylation, alkylation, or condensation reactions to form amides, secondary/tertiary amines, or imines. | Modulation of physicochemical properties and introduction of new functionalities. |

| Heterocycle Annulation | C6-Amino and C5-Methyl groups | Condensation reactions to build an additional heterocyclic ring onto the benzofuran scaffold. | Creation of novel, complex polycyclic systems with unique properties. |

| Skeletal Editing | Benzofuran core | Ring-opening and ring-closing cascade reactions to transform the furan ring. researchgate.net | Access to different heterocyclic classes like benzoxazoles from a common precursor. |

Integration of 6-Amino-5-methylbenzofuran into Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of 6-Amino-5-methylbenzofuran, with its hydrogen-bond-donating amino group and planar aromatic system capable of π-π stacking, makes it an excellent candidate for a building block (a "tecton") in supramolecular assemblies.

Future research in this area could focus on:

Polymer Synthesis : The amino group can be used to incorporate the benzofuran unit into polymers such as polyamides, polyarylates, and polybenzimidazoles. researchgate.net These materials could possess unique thermal, optical, or electronic properties derived from the rigid benzofuran scaffold.

Crystal Engineering : By controlling intermolecular interactions like hydrogen bonds (O-H···O and C-H···O) and π-stacking, it is possible to design crystalline materials with specific architectures. researchgate.net The amino and methyl groups on the 6-Amino-5-methylbenzofuran ring provide directional control for creating predictable two- or three-dimensional networks.

Self-Assembling Systems : In solution, derivatives of 6-Amino-5-methylbenzofuran could be designed to self-assemble into discrete structures like capsules, helices, or extended fibers, driven by a combination of hydrogen bonding and aromatic interactions.

Multi-disciplinary Approaches in Chemical Synthesis and Characterization

The synthesis of novel 6-Amino-5-methylbenzofuran derivatives must be coupled with robust and comprehensive characterization to unambiguously determine their structure and purity. This requires a multi-disciplinary approach that integrates synthetic chemistry with advanced analytical techniques.

An integrated workflow should include:

Synthesis and Purification : Development of efficient synthetic protocols followed by rigorous purification using techniques like column chromatography and recrystallization.

Spectroscopic Analysis : Routine characterization using Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the proposed molecular structure. cuestionesdefisioterapia.com

Structural Elucidation : For crystalline products, single-crystal X-ray diffraction provides definitive proof of structure, including stereochemistry and solid-state conformation. researchgate.net

Computational Validation : Comparing experimental data (e.g., NMR chemical shifts, vibrational frequencies) with results from DFT calculations can provide additional confidence in the structural assignment and offer deeper insight into the molecule's electronic properties. semanticscholar.orgnih.gov

This synergistic approach ensures that newly synthesized molecules are well-characterized, which is a prerequisite for any further investigation into their biological or material properties.

Q & A

Q. What are the optimal synthetic routes for 6-Amino-5-methylbenzofuran, and how can reaction conditions be systematically optimized?

A two-step approach is commonly employed for benzofuran derivatives: (1) cyclization of substituted phenols with α,β-unsaturated carbonyl precursors under acid catalysis, and (2) amination via Buchwald-Hartwig coupling or nucleophilic substitution. For 6-Amino-5-methylbenzofuran, refluxing intermediates with ethyl cyanoacetate and ammonium acetate in ethanol (3 hours, 80°C) has been effective for analogous compounds. Key parameters to optimize include solvent polarity, catalyst loading (e.g., Pd for amination), and temperature gradients to minimize byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing 6-Amino-5-methylbenzofuran, and how should conflicting data be resolved?

¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are critical. Conflicting NMR signals (e.g., aromatic proton shifts) can arise due to solvent polarity or tautomerism. Cross-validate using deuterated solvents (DMSO-d6 vs. CDCl3) and compare with literature data for analogous benzofurans, such as 4-, 5-, and 7-hydroxybenzofuran derivatives . For ambiguous cases, heteronuclear correlation spectroscopy (HSQC/HMBC) clarifies connectivity .

Q. How can researchers ensure reproducibility in synthesizing 6-Amino-5-methylbenzofuran derivatives?

Standardize purification protocols (e.g., column chromatography with silica gel vs. recrystallization) and document reaction kinetics via TLC or in situ IR. For example, Nguyen et al. (2014) achieved >95% purity for benzofuran analogs using gradient elution (hexane:ethyl acetate 4:1) and monitored intermediate stability via UV-Vis .

Advanced Research Questions

Q. What strategies differentiate positional isomers of 6-Amino-5-methylbenzofuran from its 4-, 5-, or 7-substituted analogs?

Advanced mass spectrometry (MS/MS fragmentation patterns) and chiral chromatography (e.g., HPLC with amylose-based columns) distinguish isomers. For example, 6-APB (a benzofuran derivative) is differentiated from 5-APB using GC-MS retention indices and characteristic ion clusters (m/z 174 vs. 160) . Additionally, X-ray crystallography resolves steric effects caused by methyl group positioning .

Q. How can computational modeling predict the pharmacological activity of 6-Amino-5-methylbenzofuran?

Molecular docking (AutoDock Vina) against serotonin receptors (5-HT2B/2C) identifies binding affinities. Compare results with experimental IC50 values from radioligand assays. For example, Lee et al. (2010) used density functional theory (DFT) to correlate electron density maps of benzofuran derivatives with agonist activity .

Q. What methodologies address contradictions in reported bioactivity data for 6-Amino-5-methylbenzofuran?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design orthogonal assays. For instance, discrepancies in IC50 values may arise from cell-line variability (HEK293 vs. CHO). Validate using primary neuronal cultures and cross-reference with metabolomics data to account for metabolic stability .

Q. How do metabolic pathways of 6-Amino-5-methylbenzofuran influence its in vivo toxicity profile?

Use hepatic microsome assays (human/rat) to identify Phase I metabolites (e.g., N-demethylation, hydroxylation). LC-HRMS tracks metabolites, while CYP450 inhibition studies (CYP2D6/3A4) assess drug-drug interaction risks. Welter et al. (2012) applied this approach to map 6-APB metabolism .

Data Analysis & Validation

Q. What statistical frameworks are recommended for analyzing dose-response relationships in 6-Amino-5-methylbenzofuran studies?

Nonlinear regression (GraphPad Prism) with four-parameter logistic curves (Hill slope, EC50) is standard. For outliers, apply Grubbs’ test and confirm via replicates. Shah et al. (2016) used Bayesian hierarchical models to account for inter-lab variability in benzofuran bioactivity data .

Q. How can researchers validate synthetic yields against competing side reactions?

Kinetic profiling via in situ Raman spectroscopy monitors reaction progress. For example, Fang et al. (2016) quantified intermediates in benzofuran synthesis using multivariate analysis of spectral data, achieving >90% yield reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.